D(+)-Glucose

Catalog No.
S568718
CAS No.
50-99-7
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D(+)-Glucose

CAS Number

50-99-7

Product Name

D(+)-Glucose

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Solubility

Soluble

Synonyms

Anhydrous Dextrose, D Glucose, D-Glucose, Dextrose, Dextrose, Anhydrous, Glucose, Glucose Monohydrate, Glucose, (alpha-D)-Isomer, Glucose, (beta-D)-Isomer, Glucose, (DL)-Isomer, Glucose, (L)-Isomer, L Glucose, L-Glucose, Monohydrate, Glucose

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O

Prevention of Neonatal Hypoglycemia

Treatment of Chronic Pain

Dextrose-Based Perineural Injection Treatment

Dextrose Administration during Cardiopulmonary Resuscitation (CPR)

Treatment for Low Blood Sugar

Treatment for Dehydration

D(+)-Glucose, commonly referred to simply as glucose, is a simple sugar with the molecular formula C6H12O6C_6H_{12}O_6. It is classified as an aldohexose due to its six carbon atoms and the presence of an aldehyde group. D(+)-Glucose is the most prevalent monosaccharide in nature and serves as a primary energy source for living organisms. It exists in various forms, including an open-chain structure and cyclic forms known as pyranoses and furanoses, which are formed through the reaction of the aldehyde group with hydroxyl groups on other carbons .

The cyclic forms of D(+)-Glucose can be further categorized into α-D-glucose and β-D-glucose, depending on the orientation of the hydroxyl group attached to the anomeric carbon (C-1). The equilibrium between these forms in solution is a dynamic process known as mutarotation, where they interconvert over time .

In biological systems, dextrose serves as the primary fuel source for most cells. It enters cells through specific transporters and undergoes a series of enzymatic reactions in the cytoplasm known as glycolysis. Through glycolysis, dextrose is broken down into pyruvate, which further enters the cellular respiration pathway to generate ATP.

  • Blood Sugar Spikes: Dextrose rapidly raises blood sugar levels, which can be problematic for diabetics.
  • Dental Caries: Like other sugars, dextrose can contribute to tooth decay if proper oral hygiene is not maintained.

  • Oxidation: The aldehyde group can be oxidized to form D-gluconic acid. This reaction is facilitated by mild oxidizing agents, such as bromine water .
  • Reduction: D(+)-Glucose can be reduced to form D-sorbitol (a sugar alcohol) through catalytic hydrogenation or using reducing agents like sodium borohydride .
  • Glycosylation: D(+)-Glucose can react with alcohols to form glycosides, which are acetals formed at the anomeric carbon. This reaction is significant in carbohydrate chemistry and forms disaccharides like maltose when two glucose molecules react .
  • Esterification: The hydroxyl groups on glucose can react with acids to form esters, which are important in biochemical processes and synthetic applications .

D(+)-Glucose plays a crucial role in biological systems:

  • Energy Source: It is a primary substrate for cellular respiration, where it is metabolized to produce adenosine triphosphate (ATP), the energy currency of cells.
  • Regulation of Blood Sugar: Glucose levels in the blood are tightly regulated by hormones such as insulin and glucagon, which maintain homeostasis and ensure that cells receive adequate energy.
  • Glycogen Storage: In animals, excess glucose can be converted into glycogen for storage in liver and muscle tissues, providing a readily available energy source during periods of fasting or intense activity .

D(+)-Glucose can be synthesized through various methods:

  • Hydrolysis of Sucrose: Sucrose can be hydrolyzed using dilute acids or enzymes to yield equal parts of D(+)-Glucose and fructose .
  • Starch Hydrolysis: Starch, a polysaccharide, can be broken down into glucose units through enzymatic hydrolysis or acid treatment under controlled conditions .
  • Photosynthesis: In plants, glucose is synthesized from carbon dioxide and water during photosynthesis, utilizing sunlight energy captured by chlorophyll .

D(+)-Glucose has numerous applications across various fields:

  • Food Industry: It is widely used as a sweetener in food products and beverages.
  • Pharmaceuticals: Glucose solutions are used in intravenous therapies to provide hydration and energy.
  • Biotechnology: It serves as a substrate for fermentation processes in the production of alcohols and organic acids.
  • Research: D(+)-Glucose is often used in laboratory studies related to metabolism and cellular functions .

Research has shown that D(+)-Glucose interacts with various biological molecules:

  • Enzyme Interactions: Enzymes such as glucokinase catalyze the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis.
  • Receptor Binding: Glucose interacts with specific receptors on cell membranes that facilitate its uptake into cells via transport proteins like GLUT1 .
  • Metabolic Pathways: It participates in numerous metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Similar Compounds: Comparison with Other Compounds

D(+)-Glucose shares similarities with several other carbohydrates but possesses unique characteristics:

CompoundMolecular FormulaKey Features
D(+)-FructoseC₆H₁₂O₆A ketose sugar; sweeter than glucose
D(+)-GalactoseC₆H₁₂O₆An epimer of glucose; part of lactose
D(+)-MannoseC₆H₁₂O₆An epimer at C-2; involved in glycoprotein synthesis
L(-)-GlucoseC₆H₁₂O₆Mirror image of D-glucose; not commonly found in nature

D(+)-Glucose's unique structure as an aldohexose allows it to participate effectively in metabolic processes that other sugars may not engage in as readily. Its role as a primary energy source differentiates it from other similar compounds that may serve different functions within biological systems .

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Liquid
White crystalline powder; Odorless; [Acros Organics MSDS]

Color/Form

Colorless crystals or white granular powde

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Boiling Point

greater than 212 °F at 760 mm Hg (USCG, 1999)

Heavy Atom Count

12

Density

1.2 at 68 °F (est.) (USCG, 1999)
1.544
Relative density (water = 1): 1.56

LogP

-3.24 (LogP)
log Kow = -3.00
-3.3

Odor

Odorless

Melting Point

less than 32 °F (USCG, 1999)
146
133.0 °C
146 °C

UNII

5J5I9EB41E

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 896 of 897 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: D(+)-Glucose is a colorless crystal or white granular powder. It is odorless and has a sweet taste. D(+)-Glucose mixes easily with water. D(+)-Glucose is formed in plants by photosynthesis. D(+)-Glucose is also called blood sugar and is the main source of energy for all living organisms. USE: D(+)-Glucose is an important commercial chemical used in food confectionary, baking, canning, brewing and wine making, beverages and syrups. It is also used in some personal care products and in oral hygiene chew toys for cats and dogs. EXPOSURE: Workers who use D(+)-glucose may breathe in dusts or have direct skin contact. The general population will be exposed by consumption of food and beverages. Patients requiring IV fluids for dehydration or nutritional support may be given solutions containing D(+)-glucose (or a chemically identical form from plants called dextrose). D(+)-Glucose released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: A healthy human is able to tolerate large variations in blood D(+)-glucose levels without adverse effects. Diabetes is a disease in which individuals can no longer regulate blood sugar levels, which can result in excessive levels (hyperglycemia) with oral intake. Symptoms of untreated diabetes and hyperglycemia include frequent urination, excessive thirst, unexplained weight loss, extreme hunger, visual impairment, tingling in hands or feet, fatigue, dry skin, and slow-healing cuts/sores. Complications of diabetes include kidney, nerve damage (particularly in feet), increased risk of skin infections, and eye problems as well as heart disease and bone disorders. Damage to red blood cells and swelling has been reported with subcutaneous glucose/dextrose injections. IV injections may cause local irritation, temporary high blood sugar levels, or a condition known as "hyperosmolar syndrome" which can lead to mental confusion. Long-term administration of D(+)-glucose/dextrose injections for nutritional support can lead to altered insulin production (a substance in the body that regulates blood D(+)-glucose), and potentially diabetes. Gestational diabetes, and the associated elevated blood levels in mother and fetus, have been associated with elevated blood pressure in the mother, increased risk of cesarean section, and elevated birth weights. Gestational diabetes is a risk factor for the development of obesity and type II diabetes in offspring. Data on the potential for D(+)-glucose to cause cancer in laboratory animals were not available. The potential for D(+)-glucose to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation. It is also used for metabolic disorders such as hypoglycemia.
FDA Label

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Glucose is included in the database.
2.5-11.5% Dextrose injections are administered by peripheral IV infusion to provide calories and water for hydration; these injections may be admixed with amino acids injections or other compatible IV fluids to provide parenteral nutrition. Hypertonic dextrose injections (concentration greater than 5%) are used to provide adequate calories in a minimal volume of water. 40-70% Dextrose injections are concentrated sources of calories which are admixed with amino acids injections or other compatible IV fluids and administered via central veins to provide parenteral nutrition. 50% Dextrose injections are frequently used in adults and children to restore blood glucose concentrations in the treatment of hypoglycemia resulting from insulin excess or other causes. 10-25% Dextrose injections are used in neonates and infants to restore blood glucose concentrations in the treatment of acute symptomatic hypoglycemia.
On surface of eye, 30% to 50% glucose soln has been used successfully in relieving corneal edema in patients... it has been used as eyedrops, ocular bath, or ointment.
During periods of inanition, intravenous injection of isotonic solution of dextrose provides both fluid and carbohydrate. ... Body protein is spared, and starvation-ketosis and acidosis are prevented. ... Hypertonic solutions of dextrose are also admin intravenously to initiate osmotic diuresis.
Dextrose gel or chewable tablets are used orally for the management of hypoglycemia in conscious diabetics.
There is inadequate guidance for clinicians on selection of the optimal dextrose 50% (D50W) dose for hypoglycemia correction in critically ill patients. The purpose of this study was to determine the blood glucose (BG) response to D50W in critically ill patients. A retrospective analysis was conducted of critically ill patients who received D50W for hypoglycemia (BG < 70 mg/dL) while on an insulin infusion. The primary objective of this study was to determine the BG response to D50W. The relationship between participant characteristics and the dose-adjusted change in BG following D50W was analyzed using simple and multiple linear mixed-effects models. There were 470 hypoglycemic events (BG < 70 mg/dL) corrected with D50W. The overall median BG response was 4.0 (2.53, 6.08) mg/dL per gram of D50W administered. Administration of D50W per protocol resulted in 32 episodes of hyperglycemia (BG > 150 mg/dL), resulting in a 6.8% rate of overcorrection; 49% of hypoglycemic episodes (230/470) corrected to a BG >100 mg/dL. A multivariable GEE analysis showed a significantly higher BG response in participants with diabetes (0.002) but a lower response in those with recurrent hypoglycemia (P = 0.049). The response to D50W increased with increasing insulin infusion rate (P = 0.022). Burn patients experienced a significantly larger BG response compared with cardiac, medical, neurosurgical, or surgical patients. The observed median effect of D50W on BG was approximately 4 mg/dL per gram of D50W administered. Application of these data may aid in rescue protocol development that may reduce glucose variability associated with hypoglycemic episodes and the correction.

Pharmacology

Blood glucose is an obligatory energy source for humans involved in various cellular activities, and it also acts as a signaling molecule for diverse glucose-sensing molecules and proteins. Glucose undergoes oxidation into carbon dioxide, water, and yields energy molecules in the process of glycolysis and subsequent citric cycle and oxidative phosphorylation.[A19406] Glucose is readily converted into fat in the body which can be used as a source of energy as required. Under a similar conversion into storage of energy, glucose is stored in the liver and muscles as glycogen.[T35] Glucose stores are mobilized in a regulated manner, depending on the tissues' metabolic demands. Oral glucose tablets or injections serve to increase the supply of glucose and oral glucose administration is more effective in stimulating insulin secretion because it stimulates the incretin hormones from the gut, which promotes insulin secretion.[T28]
Anhydrous Dextrose is the anhydrous form of D-glucose, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels and provide calories and may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose anhydrous also plays a role in the production of proteins and in lipid metabolism.

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.

Vapor Pressure

8.0X10-14 mm Hg at 25 °C /extrapolated from a higher solid-phase temperature range/

Other CAS

45009-62-9
50-99-7
2595-98-4
25191-16-6
3458-28-4
1990-29-0
9004-32-4
7635-11-2
2595-97-3
5934-56-5
15572-79-9

Absorption Distribution and Excretion

Polysaccharides can be broken down into smaller units by pancreatic and intestinal glycosidases or intestinal flora. Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) play predominant roles in intestinal transport of glucose into the circulation. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane, but it was proposed that GLUT2 can be recruited into the apical membrane after a high luminal glucose bolus allowing bulk absorption of glucose by facilitated diffusion. Oral preparation of glucose reaches the peak concentration within 40 minutes and the intravenous infusions display 100% bioavailability.
Glucose can be renally excreted.
The mean volume of distribution after intravenous infusion is 10.6L.
The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

Metabolism Metabolites

Glucose can undergo aerobic oxidation in conjunction with the synthesis of energy molecules. Glycolysis is the initial stage of glucose metabolism where one glucose molecule is degraded into two molecules of pyruvate via substrate-level phosphorylation. These products are transported to the mitochondria where they are further oxidized into oxygen and carbon dioxide.

Associated Chemicals

eta-D-Glucose; 492-61-5
alpha-D-glucose; 492-62-6

Wikipedia

Glucose

Drug Warnings

... the sugar itself may be source of pyrogens, and extreme care must be observed throughout the preparation of dextrose injections to prevent contamination, for conditions are practically ideal for the development of bacteria and, therefore, pyrogens.
Hyperglycemia and glycosuria may result /from dextrose injection/, depending on the infusion rate and metabolic status. Because of both the dilution of extracellular fluid and endocellular movement of potassium during glucose uptake, hypokalemia may be a consequence. Reactive hypoglycemia may result from the abrupt termination of administration.
Prolonged parenteral nutrition with dextrose solutions may adversely affect the production of insulin; to avoid this potential adverse effect, and to minimize hyperglycemia and consequent glycosuria, it may be necessary to add insulin to the infusion. Blood and urinary glucose should be monitored periodically. When infusions of concentrated dextrose are discontinued, it is advisable to substitute a 5 or 10% dextrose solution to prevent rebound hypoglycemia.
Dextrose solutions which do not contain electrolytes should not be administered concomitantly with blood through the same IV infusion set because of the possibility of agglomeration.
For more Drug Warnings (Complete) data for D(+)-Glucose (7 total), please visit the HSDB record page.

Biological Half Life

The approximate half-life is 14.3 minutes following intravenous infusion. Gut glucose half-life was markedly higher in females (79 ± 2 min) than in males (65 ± 3 min, P < 0.0001) and negatively related to body height (r = -0.481; P < 0.0001).

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Humectant

Methods of Manufacturing

Dextrose is manufactured almost exclusively from corn (maize) starch in the United States. In other countries, starch from sorghum (milo), wheat, rice, potato, tapioca (yucca, cassava), arrowroot, and sago are used to varying degrees along with corn starch. Prior to the 1960s, commercial dextrose was produced using acid and acid-enzyme hydrolysis processes that yielded only about 86 and 92-94% dextrose, respectively. The development of thermostable bacterial a-amylase enzymes led to total enzyme processes that eliminated acid degradation products and increased dextrose yield to about 95-97%. In an enzymatic process, starch is hydrolyzed (thinned or liquefied) with a bacterial a-amylase. The resulting substrate is then hydrolyzed to dextrose (saccharified) using glucoamylase, a fungal enzyme that preferentially cleaves dextrose from the partially degraded starch. The initial extent of liquefaction is generally in the range of 10-20 dextrose equivalent (DE). DE is a measure of the reducing-sugar content calculated as dextrose and expressed as a percentage of the total dry substance. Several industrial enzyme liquefaction processes are used commercially. These processes are referred to as (1) enzyme-heat-enzyme, (2) low temperature, (3) dual enzyme/dual heating, (4) dual enzyme/single heating, and (5) thermal liquefaction.
Hydrolysis of cornstarch with acids or enzymes, hydrolysis of cellulosic wastes.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Not Known or Reasonably Ascertainable
D-Glucose: ACTIVE

Analytic Laboratory Methods

A low density /carbon nanotube/ (CNT) forest was fabricated by plasma enhanced chemical vapor deposition, and Ni nanoclusters were well distributed on the sidewall and on top of CNT forest by magnetron sputtering. The Ni deposition time plays an important role in electrochemical properties of the CNT/Ni electrodes, and the optimized deposition time is 150 to 240 s. Cyclic voltammetry and chronoamperometry were used to evaluate the catalytic activities of the CNT/Ni electrodes. The sensitivity of the glucose sensor based on a Ni24OS electrode is able to reach 1433 uA mM(-1) per sq cm, which is much higher than that found using a NiOS electrode.
Acrylamide (AA) is a known lethal neurotoxin and carcinogen. AA is formed in foods during the browning process by the Maillard reaction of glucose(GL) with asparagine (AS). For the first time, the simultaneous online preconcentration and separation of AA, AS and GL using analyte focusing by ionic liquid micelle collapse capillary electrophoresis (AFILMC) was presented. Samples were prepared in a 1-butyl-3-methylimidazolium bromide (BMIMBr) micellar matrix with a conductivity 4 times greater than that of the running buffer (12.5 mmol L(-1) phosphate buffer at pH 8.5). Samples were hydrodynamically injected into a fused silica capillary at 25.0 mbar for 25.0 s. Separations were performed by applying a voltage of 25.0 kV and a detection at 200.0 nm. To sufficiently reduce BMIMBr adsorption on the interior surface of capillary, an appropriate rinsing procedure by hydrochloric acid and water was optimized. AFILMC measurements of analytes within the concentration range of 0.05-10.0 ?mol L(-1) achieved adequate reproducibility and accuracy with RSD 1.14-3.42% (n=15) and recovery 98.0-110.0%, respectively. Limits of detections were 0.71 ng g(-1) AA, 1.06 ng g(-1) AS and 27.02 ng g(-1) GL with linearity ranged between 2.2 and 1800 ng g(-1). The coupling of AFILMC with IL based ultrasonic assisted extraction (ILUAE) was successfully applied to the efficient extraction and determination of AA, AS and GL in bread samples. The structure of ILs has significant effects on the extraction efficiency of analytes. The optimal extraction efficiency (97.8%) was achieved by an aqueous extraction with 4:14 ratio of sample: 3.0 mol L(-1) BMIMBr followed by sonication at 35 °C. The proposed combination of ILUAE and AFILMC was simple, ecofriendly, reliable and inexpensive to analyze a toxic compound and its precursors in bread which is applicable to food safety.
In this study, we demonstrated a simple, rapid and inexpensive fabrication method to develop a novel gold nanobouquet structure fabricated indium tin oxide (GNB/ITO) electrode based on electrochemical deposition of gold ions onto ITO substrate. The morphology of the fabricated electrode surface was characterized by scanning electron microscopy (SEM) to confirm the GNB formation. Enzyme-free detection of glucose using a GNB/ITO electrode was described with high sensitivity and selectivity based on cyclic voltammetry assay. The results demonstrate a linear relation within wide concentration range (500 nM to 10 mM) of glucose, with a correlation coefficient of 0.988. The interference effect of uric acid was effectively avoided for the detection of glucose (1 uM to 10 mM). Moreover, the developed sensor was applied to determine the concentration of glucose in the presence of human serum to indicate the ability of GNB/ITO electrodes in real samples. Hence, newly developed GNB/ITO electrode has potential application in enzyme-free glucose sensor with highly sensitivity and selectivity.
AOAC Method 945.29. Sugars (total reducing) in brewing sugars and sirups.
For more Analytic Laboratory Methods (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A novel biosensor for the determination of hydrogen peroxide and glucose was developed based on EGN-TDZ-Pd, as an electrocatalyst. The preparation of graphene oxide (GO) nanosheets was functionalized by combining it with 5-amino-1,3,4-thiadiazole-2-thiol (TDZ) and by covalently bonding it to palladium (Pd) nanoparticles (GO-TDZ-Pd). In the electrochemical investigation, EGN-TDZ-Pd was characterized via scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS). Cyclic voltammetry (CV) and chronoamperometry (CA) were used to characterize the performance of EGN-TDZ-Pd. The proposed H2O2 biosensor exhibited a wide linear range from 10 uM to 6.5 mM. Also, aglucose biosensor was prepared using glucose oxidase and EGN-TDZ-Pd placed onto a glassy carbon electrode (GCE). The GOx/EGN-TDZ-Pd/GCE was easily prepared using a rapid and simple procedure, and it was utilized for highly sensitive glucose determination.
The highly sensitive, interference-free and non-enzymatic optical sensing of glucose has been made possible for the first time using the hydrothermally synthesized ZnO nanorods. The UV irradiation of glucose-treated ZnO nanorods decomposes glucose into hydrogen peroxide (H2O2) and gluconic acid by UV oxidation. The ZnO nanorods play the role of a catalyst similar to the oxidase used in the enzymatic glucose sensors. The photoluminescence (PL) intensity of the near-band edge emission of the ZnO nanorods linearly decreased with the increased concentration of H2O2. Therefore, the glucose concentration is monitored over the wide range of 0.5-30 mM, corresponding to 9-540 mg/dL. The concentration range of the linear region in the calibration curve is suitable for its clinical use as a glucose sensor, because the glucose concentration of human serum is typically in the range of 80-120 mg/dL. In addition, the optical glucose sensor made of the ZnO nanorods is free from interference by bovin serum albumin, ascorbic acid or uric acid, which are also present in human blood. The non-enzymatic ZnO-nanorod sensor has been demonstrated with human serum samples from both normal persons and diabetic patients. There is a good agreement between the glucose concentrations measured by the PL quenching and standard clinical methods.
Inspired by a sequential hydrolysis-precipitation mechanism, morphology-controllable hierarchical cupric oxide (CuO) nanostructures are facilely fabricated by a green water/ethanol solution-phase transformation of Cu(x)(OH)(2x-2)(SO4) precursors in the absence of any organic capping agents and without annealing treatment in air. Antlerite Cu3(OH)4(SO4) precursors formed in a low volume ratio between water and ethanol can transform into a two-dimensional (2D) hierarchical nanoporous CuO ribbon assembly of free-standing nanoneedle building blocks and hierarchical nanoneedle-aggregated CuO flowers. Brochantite Cu4(OH)6(SO4) precursors formed in a high volume ratio between water and ethanol can transform into hierarchical nanoplate-aggregated CuO nanoribbons and nanoflowers. Such 2D hierarchical nanoporous CuO ribbons serving as a promising electrode material for nonenzymatic glucose detection show high sensitivity, a low detection limit, fast amperometric response and good selectivity. Significantly, this green water-induced precursor-hydrolysis method might be used to control effectively the growth of other metal oxide micro-/nanostructures.
An amperometric glucose biosensor based on direct electron transfer of glucose oxidase (GOD) self-assembled on the surface of partially unzipped carbon nanotubes (PUCNTs) modified glassy carbon electrode (GCE) has been successfully fabricated. PUCNTs were synthesized via a facile chemical oxidative etching CNTs and used as a novel immobilization matrix for GOD. The cyclic voltammetric result of the PUCNT/GOD/GCE showed a pair of well-defined and quasi-reversible redox peaks with a formal potential of -0.470V and a peak to peak separation of 37mV, revealing that the fast direct electron transfer between GOD and the electrode has been achieved. It is notable that the glucose determination has been achieved in mediator-free condition. The developed biosensor displayed satisfactory analytical performance toward glucose including high sensitivity (19.50uA mM(-1)cm(-2)), low apparent Michaelis-Menten (5.09mM), a wide linear range of 0-17mM, and also preventing the interference from ascorbic acid, uric acid and dopamine usually coexisting with glucose in human blood. In addition, the biosensor acquired excellent storage stabilities. This facile, fast, environment-friendly and economical preparation strategy of PUCNT-GOD may provide a new platform for the fabrication of biocompatible glucosebiosensors and other types of biosensors.
An analytical method for the determination of trehalose, maltose, and glucose in biotransformation samples was developed by using high performance anion exchange chromatography coupled with pulsed ampere detection (HPAEC-PAD). The analysis was performed on a CarboPac 10 column (250 mm x 2 mm) with the gradient elution of NaOH-NaAc as the mobile phase. The column temperature was set at 30 °C, the flow rate was 0.30 mL/min. The results showed that trehalose, maltose, and glucose in biotransformation system were completely separated and determined in 15 min. The linear ranges and the working curves were determined by using standard samples. The correlation coefficients of three kinds of carbohydrates were over 0.9998. The detection limits (LODs) were 0.010 - 0.100 mg/L. Under the optimized separation conditions, the recoveries of saccharides in the transformation system at three different spiked levels ranged from 89.4% to 103.2%. In biotransformation system, 50 IU trehalose synthase were added into 200 g/L maltose for reaction of 8 hr at 37 °C, pH 8.0. Under the above conditions, the concentration of trehalose in biotransformation sample was 101.084 g/L, and the conversion rate of trehalose reached 50.5%. The method can be applied to determine the composition in the transformation system with the advantages of simplicity and convenience.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place.
General storage may be used. Store in a cool, dry, well-ventilated area away from strong oxidizers, strong acids.

Interactions

Recent studies suggest that meat intake is associated with diabetes-related phenotypes. However, whether the associations of meat intake and glucose and insulin homeostasis are modified by genes related to glucose and insulin is unknown. We investigated the associations of meat intake and the interaction of meat with genotype on fasting glucose and insulin concentrations in Caucasians free of diabetes mellitus. Fourteen studies that are part of the Cohorts for Heart and Aging Research in Genomic Epidemiology consortium participated in the analysis. Data were provided for up to 50,345 participants. Using linear regression within studies and a fixed-effects meta-analysis across studies, we examined 1) the associations of processed meat and unprocessed red meat intake with fasting glucose and insulin concentrations; and 2) the interactions of processed meat and unprocessed red meat with genetic risk score related to fasting glucose or insulin resistance on fasting glucose and insulin concentrations. Processed meat was associated with higher fasting glucose, and unprocessed red meat was associated with both higher fasting glucose and fasting insulin concentrations after adjustment for potential confounders [not including body mass index (BMI)]. For every additional 50-g serving of processed meat per day, fasting glucose was 0.021 mmol/L (95% CI: 0.011, 0.030 mmol/L) higher. Every additional 100-g serving of unprocessed red meat per day was associated with a 0.037-mmol/L (95% CI: 0.023, 0.051-mmol/L) higher fasting glucose concentration and a 0.049-ln-pmol/L (95% CI: 0.035, 0.063-ln-pmol/L) higher fasting insulin concentration. After additional adjustment for BMI, observed associations were attenuated and no longer statistically significant. The association of processed meat and fasting insulin did not reach statistical significance after correction for multiple comparisons. Observed associations were not modified by genetic loci known to influence fasting glucose or insulin resistance. The association of higher fasting glucose and insulin concentrations with meat consumption was not modified by an index of glucose- and insulin-related single-nucleotide polymorphisms.
Recent studies demonstrated an adverse effect of chronic exposure to air pollution (AP) on metabolic syndrome and its components. In a population-based study, we investigated the association between exposure to ambient AP and serum glucose (SG), among subjects with normal glucose, impaired fasting glucose (IFG), and diabetes mellitus (DM).We included 1,063,887 SG tests performed in 131,882 subjects (years 2001-2012). Exposure data included daily levels of SO2, NO2 and other pollutants of industrial, traffic, and nonanthropogenic sources. Demographical, clinical, and medications purchase data were assessed. Log-transformed SG levels were analyzed by linear mixed models adjusted for seasonal variables and personal characteristics.SG increases (%increase [95% CI]), among subjects with normal glucose, IFG, and DM, respectively, were associated with 6.36 ?ppb increase of NO2 measured 24 to 72? hours before the test (0.40% [0.31%; 0.50%], 0.56% [0.40%; 0.71%], and 1.08% [0.86%; 1.29%]); and with 1.17?ppb increase of SO2 measured 24 ?hours before the test (0.29% [0.22%; 0.36%], 0.20% [0.10%; 0.31%], and 0.33% [0.14%; 0.52%]). Among DM population, weakest association was observed among patients treated with Metformin (0.56% increase in SG [0.18%; 0.95%]). In conclusion, NO2 and SO2 exposure is associated with small but significantly increased levels of SG. Although DM patients were found to be more susceptible to the AP induced SG variations, Metformin treatment seem to have a protective effect. Given the chronic lifetime exposure to AP and the broad coverage of the population, even small associations such as those found in our study can be associated with detrimental health effects and may have profound public health implications.
Maternal diabetes-induced birth defects remain a significant health problem. Studying the effect of natural compounds with antioxidant properties and minimal toxicities on diabetic embryopathy may lead to the development of new and safe dietary supplements. Punicalagin is a primary polyphenol found in pomegranate juice, which possesses antioxidant, anti-inflammatory and anti-tumorigenic properties, suggesting a protective effect of punicalagin on diabetic embryopathy. Here, we examined whether punicalagin could reduce high glucose-induced neural tube defects (NTDs), and if this rescue occurs through blockage of cellular stress and caspase activation. Embryonic day 8.5 (E8.5) mouse embryos were cultured for 24 or 36 hr with normal (5 mM) glucose or high glucose (16.7 mM), in presence or absence of 10 or 20 uM punicalagin. 10 uM punicalagin slightly reduced NTD formation under high glucose conditions; however, 20 uM punicalagin significantly inhibited high glucose-induced NTD formation. Punicalagin suppressed high glucose-induced lipid peroxidation marker 4-hydroxynonenal, nitrotyrosine-modified proteins, and lipid peroxides. Moreover, punicalagin abrogated endoplasmic reticulum stress by inhibiting phosphorylated protein kinase ribonucleic acid (RNA)-like ER kinase (p-PERK), phosphorylated inositol-requiring protein-1alpha (p-IRE1alpha), phosphorylated eukaryotic initiation factor 2alpha (p-eIF2alpha), C/EBP-homologous protein (CHOP), binding immunoglobulin protein (BiP) and x-box binding protein 1 (XBP1) mRNA splicing. Additionally, punicalagin suppressed high glucose-induced caspase 3 and caspase 8 cleavage. Punicalagin reduces high glucose-induced NTD formation by blocking cellular stress and caspase activation. These observations suggest punicalagin supplements could mitigate the teratogenic effects of hyperglycemia in the developing embryo, and possibly prevent diabetes-induced NTDs.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-12
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